![molecular formula C20H20N2O3 B5564546 ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)
ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . It also has an ethyl ester functional group attached to the quinoline ring, and an amine functional group attached to a methoxy-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, amine, and ester functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and ester groups. For example, the amine group might undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ester groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity Quinoline derivatives, including ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate, are explored for their antimicrobial properties. A study highlights the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrating significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, comparing favorably with N-ethyl derivatives in terms of antigram-negative activity and improved pharmacokinetic properties in rats (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Pharmaceutical Research and Development In pharmaceutical research, derivatives of ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate are synthesized and evaluated for various therapeutic applications. For example, compounds with similar structures have been synthesized and assessed for their anti-inflammatory effects, as well as their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998). Additionally, certain quinoline derivatives are investigated for their anti-proliferative activity against specific tumor cell types, showcasing the potential of quinoline compounds in cancer therapy (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Material Science and Chemistry In the field of material science and chemistry, quinoline derivatives are explored for their fluorescent properties and potential applications in biochemistry and medicine. Studies focus on synthesizing new quinoline derivatives with enhanced fluorescence properties for use in studying various biological systems (Rangnekar & Rajadhyaksha, 1987). Another research area involves the development of compounds with improved structural and optical properties for potential use in thin film applications, further emphasizing the versatility of quinoline derivatives in scientific research (Zeyada, El-Nahass, & El-Shabaan, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(2-methoxy-5-methylanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-16-8-6-5-7-14(16)19(15)22-17-11-13(2)9-10-18(17)24-3/h5-12H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRDLHEGSWFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
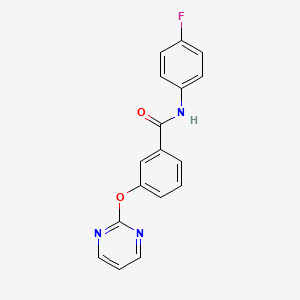
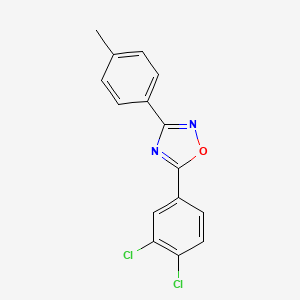
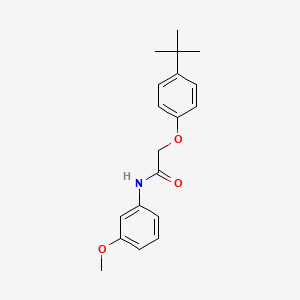
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
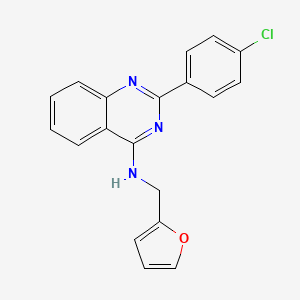
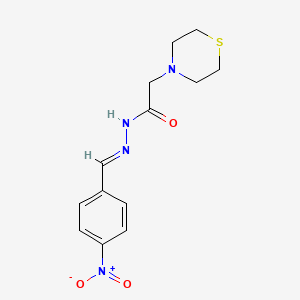

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)
![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)
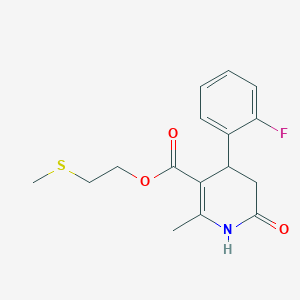
![8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)
![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)